molecular formula C8H6O5 B1222774 2-Hydroxyisophthalic acid CAS No. 606-19-9

2-Hydroxyisophthalic acid

Cat. No.: B1222774
CAS No.: 606-19-9
M. Wt: 182.13 g/mol
InChI Key: WVDGHGISNBRCAO-UHFFFAOYSA-N
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Description

2-Hydroxyisophthalic acid, also known as 2-hydroxybenzene-1,3-dicarboxylic acid, is a hydroxybenzoic acid derivative. It is structurally related to isophthalic acid, with a hydroxyl group substituted at the second position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

2-Hydroxyisophthalic acid (2-HIPA) is a hydroxybenzoic acid that is isophthalic acid in which the hydrogen at position 2 is substituted by a hydroxy group It’s known that hydroxybenzoic acids often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

Hydroxybenzoic acids, in general, are known to interact with their targets through hydrogen bonding and hydrophobic interactions, due to the presence of the hydroxy and carboxylic acid groups . These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

They are known to play roles in the metabolism of xenobiotics by cytochrome P450 and drug metabolism

Pharmacokinetics

The presence of the hydroxy and carboxylic acid groups may influence its solubility and permeability, which are key factors in its absorption and distribution . The metabolism and excretion of 2-HIPA would likely involve enzymatic transformations and renal excretion, common routes for hydroxybenzoic acids .

Result of Action

One study suggests that hydroxyisophthalic acid derivatives can cause depolarization and rupture of bacterial cell membranes, leading to cell death . This suggests that 2-HIPA may have potential antibacterial effects.

Action Environment

The action, efficacy, and stability of 2-HIPA can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with 2-HIPA. For instance, the ionization state of 2-HIPA, which can be influenced by pH, may affect its ability to interact with its targets .

Biochemical Analysis

Biochemical Properties

2-Hydroxyisophthalic acid plays a significant role in biochemical reactions. It acts as a Bronsted acid, capable of donating a hydron to an acceptor (Bronsted base) . This property makes it a valuable intermediate in various chemical syntheses. The compound interacts with enzymes and proteins, particularly those involved in metabolic pathways. For instance, it has been shown to interact with metal oxide nanoparticles due to its several-site attachment . These interactions are crucial for its role in catalysis and other biochemical processes.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, it can impact cell function by altering the expression of genes involved in metabolic pathways. These effects are essential for understanding the compound’s role in cellular physiology and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation . This binding interaction is crucial for its role in regulating biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are fundamental to its biochemical activity and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . These temporal effects are essential for understanding the compound’s behavior in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate metabolic pathways without causing significant adverse effects . At higher doses, it can lead to toxic effects, including alterations in cellular metabolism and gene expression . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential toxicity in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized through various pathways, leading to the formation of different metabolites . These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, it can accumulate in specific tissues, leading to localized effects on cellular function . These transport and distribution mechanisms are essential for understanding the compound’s behavior in biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its activity and function within cells. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular physiology and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyisophthalic acid can be synthesized through several methods. One common method involves the oxidation of 2-hydroxy-3-methylbenzoic acid using potassium hydroxide and lead dioxide. The reaction is carried out in a stainless-steel beaker with controlled heating and stirring . Another method involves the recrystallization of the crude product obtained from the reaction of 2-hydroxy-3-methylbenzoic acid with potassium hydroxide and lead dioxide .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Hydroxyisophthalic acid is unique due to the presence of the hydroxyl group, which enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .

Properties

IUPAC Name

2-hydroxybenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDGHGISNBRCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209401
Record name 1,3-Benzenedicarboxylic acid, 2-hydroxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-19-9
Record name 2-Hydroxy-1,3-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isophthalic acid, 2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 606-19-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252689
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzenedicarboxylic acid, 2-hydroxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxyisophthalic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADA7W32TDB
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Synthesis routes and methods

Procedure details

A solution of 2-methoxyisophthalic acid (1.0 g) in 55% hydriodic acid (10 ml) was heated at 80° C. for 1 hour. The reaction mixture was poured into iced water and the precipitate was collected by filtration to give the desired compound (0.9 g, yield 95%) as a pale yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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